molecular formula C14H24N2O2 B6775857 N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide

N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide

Cat. No.: B6775857
M. Wt: 252.35 g/mol
InChI Key: WVMNOGBFODGYGO-UHFFFAOYSA-N
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Description

N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide is a spirocyclic compound that has garnered interest in the fields of medicinal and organic chemistry. Spirocyclic compounds are characterized by their unique three-dimensional structures, which can enhance certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability

Properties

IUPAC Name

N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-18-12-5-4-11(10-12)15-13(17)16-9-3-8-14(16)6-2-7-14/h11-12H,2-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMNOGBFODGYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)NC(=O)N2CCCC23CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide typically involves the formation of the spirocyclic core followed by functionalization to introduce the methoxy and carboxamide groups. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions to form the spirocyclic structure . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide can be compared with other spirocyclic compounds, such as:

The uniqueness of N-(3-methoxycyclopentyl)-5-azaspiro[3

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